molecular formula C10H13NO B079416 Benzamide, N,N,4-trimethyl- CAS No. 14062-78-3

Benzamide, N,N,4-trimethyl-

Cat. No. B079416
CAS RN: 14062-78-3
M. Wt: 163.22 g/mol
InChI Key: ULKWBVNMJZUEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives, such as N,N,4-trimethyl-benzamide, often involves nucleophilic substitution reactions, condensation reactions, or the use of coupling reagents to introduce the trimethyl groups into the benzamide backbone. For instance, a typical synthesis route could start from basic benzamide or aniline derivatives, followed by N-alkylation or direct functionalization with trimethylating agents. Studies have detailed various synthetic approaches to achieve the desired structural specificity and functional group incorporation for these compounds.

Molecular Structure Analysis

The molecular structure of N,N,4-trimethyl-benzamide and its derivatives has been elucidated through spectroscopic methods such as NMR, IR, and mass spectrometry, along with crystallographic techniques like X-ray diffraction. These studies reveal detailed information about the electronic distribution, bonding patterns, and spatial arrangement of atoms within the molecules. The crystal structure analysis often highlights the presence of intramolecular hydrogen bonds and other non-covalent interactions that influence the stability and reactivity of these compounds.

Chemical Reactions and Properties

Benzamide derivatives, including N,N,4-trimethyl-benzamide, participate in various chemical reactions, reflecting their reactivity and functional group compatibility. These reactions may involve nucleophilic addition, electrophilic substitution, and redox processes, among others. The chemical properties of these compounds are significantly influenced by the presence of the trimethyl groups, which can affect electron distribution, steric hindrance, and overall molecular polarity.

Physical Properties Analysis

The physical properties of N,N,4-trimethyl-benzamide derivatives, such as melting point, boiling point, solubility, and crystallinity, are crucial for their practical applications. These properties are determined by the compound's molecular structure and intermolecular forces. Studies have shown that the introduction of trimethyl groups can alter these properties by changing the molecule's symmetry, enhancing its lipophilicity, or affecting its intermolecular interactions.

Chemical Properties Analysis

The chemical properties of N,N,4-trimethyl-benzamide derivatives are central to their reactivity and stability. These properties include acidity/basicity, nucleophilicity/electrophilicity, and redox potential. The trimethyl groups attached to the benzamide nucleus can influence these chemical properties by altering the electron density around the amide bond and adjacent aromatic system, thereby affecting the compound's overall reactivity and stability in different chemical environments.

For detailed insights into the synthesis, molecular and physical properties, and chemical reactions of benzamide, N,N,4-trimethyl-, and related compounds, the following references provide comprehensive information:

  • Synthesis and characterization of polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile (Saxena et al., 2003).
  • Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide (Saeed et al., 2010).
  • An insight into the synthesis, crystal structure, geometrical modelling of crystal morphology, Hirshfeld surface analysis and characterization of N-(4-methylbenzyl)benzamide single crystals (Goel et al., 2017).

Scientific Research Applications

Organometallic Chemistry and Polymerization Reactivity

Research on N-(2-Benzoylphenyl)benzamido nickel(II) complexes has demonstrated their potential in polymerization reactions, leading to the formation of low molecular weight polyethylene. This highlights the application of benzamide derivatives in catalyzing polymer formation, which is essential for material science and engineering (Shim et al., 2003).

Melanoma Imaging and Therapeutics

Benzamides are significant in the field of oncology, particularly in melanoma imaging and therapy. Research has demonstrated the effectiveness of radiolabeled benzamide derivatives for imaging melanoma and its metastases. These derivatives, such as [(123I)]BZA and (99m)Tc labeled benzamides, show promise in improving the diagnosis and treatment of melanoma due to their high tumor uptake and potential for targeted therapy (Oltmanns et al., 2009).

Synthesis and Anticancer Activity

Several studies have focused on the synthesis and evaluation of benzamide derivatives for anticancer activity. For instance, N-(Pyridin-3-yl)benzamide derivatives have shown moderate to good activity against various human cancer cell lines, highlighting the potential of benzamide compounds as leads in anticancer drug development (Mohan et al., 2021).

Radiohalogenation for Targeted Radiotherapy

The development of N-[2-(maleimido)ethyl]-3-(trimethylstannyl)benzamide demonstrates its utility in radiohalogenation, offering new avenues for targeted radiotherapy. This compound facilitates the attachment of radiohalogens to proteins and peptides, potentially improving the delivery of therapeutic radioisotopes to cancer cells (Aneheim et al., 2015).

Histone Deacetylase Inhibition

Benzamide derivatives also play a crucial role in the development of histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy. Compounds like MGCD0103 have shown promise as orally active HDAC inhibitors with selectivity for specific HDAC isoforms, offering therapeutic potential in oncology by modulating gene expression through epigenetic mechanisms (Zhou et al., 2008).

Safety And Hazards

“Benzamide, N,N,4-trimethyl-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and is suspected of causing genetic defects . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

Relevant Papers

The search results included several relevant papers. One paper discussed the synthesis, characterization, antioxidant, and antibacterial activities of new benzamide compounds . Another paper provided an account on recent progress in benzimidazole derivatives .

properties

IUPAC Name

N,N,4-trimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-4-6-9(7-5-8)10(12)11(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKWBVNMJZUEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161448
Record name Benzamide, N,N,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N,N,4-trimethyl-

CAS RN

14062-78-3
Record name Benzamide, N,N,4-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC21752
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N,N,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,N,N-TRIMETHYLBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.